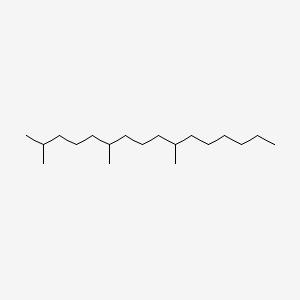

2,6,10-Trimethylhexadecane

Description

BenchChem offers high-quality 2,6,10-Trimethylhexadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,10-Trimethylhexadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

55000-52-7 |

|---|---|

Molecular Formula |

C19H40 |

Molecular Weight |

268.5 g/mol |

IUPAC Name |

2,6,10-trimethylhexadecane |

InChI |

InChI=1S/C19H40/c1-6-7-8-9-13-18(4)15-11-16-19(5)14-10-12-17(2)3/h17-19H,6-16H2,1-5H3 |

InChI Key |

MHLZUZMLIFKALI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)CCCC(C)CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic and Viscous Properties of 2,6,10-Trimethylhexadecane

Introduction: The Significance of 2,6,10-Trimethylhexadecane

2,6,10-Trimethylhexadecane is a branched-chain alkane with the chemical formula C₁₉H₄₀.[1][2][3] Its molecular structure, characterized by methyl groups at the 2, 6, and 10 positions, imparts unique physical and chemical properties that distinguish it from its linear counterpart, nonadecane. These properties are of significant interest in various fields, including lubricants, fuels, and as a component in complex hydrocarbon mixtures. A thorough understanding of its thermodynamic and viscous behavior is paramount for researchers, scientists, and drug development professionals in optimizing formulations, predicting performance under diverse operating conditions, and ensuring the stability and efficacy of products.

This technical guide provides a comprehensive overview of the key thermodynamic properties and viscosity of 2,6,10-trimethylhexadecane. It is designed to be a practical resource, offering not only a compilation of available data but also detailed, field-proven experimental methodologies for their determination. The protocols described herein are grounded in established international standards to ensure accuracy, reproducibility, and self-validation.

Part 1: Thermodynamic Properties

The thermodynamic properties of a substance govern its response to changes in temperature, pressure, and volume. For 2,6,10-trimethylhexadecane, these properties are crucial for applications involving heat transfer, fluid dynamics, and formulation stability.

Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For liquid hydrocarbons like 2,6,10-trimethylhexadecane, density is a critical parameter for quality control, process optimization, and in the calculation of other properties such as dynamic viscosity.[4]

Available Data:

| Property | Value | Source |

| Molecular Weight | 268.5 g/mol | PubChem[1] |

| Computed Properties | ||

| XLogP3-AA | 9.6 | PubChem[1] |

Experimental Protocol: Density Measurement via Oscillating U-Tube Densitometer (Based on ISO 12185)

The oscillating U-tube method is a highly accurate and precise technique for determining the density of liquids.[4][5][6] It is particularly suitable for petroleum products and related substances.[4][5][6][7]

Causality Behind Experimental Choices: The choice of the oscillating U-tube method is predicated on its high precision, small sample volume requirement, and the ability to control temperature accurately. This method directly measures the oscillation period of the U-tube filled with the sample, which is functionally related to the sample's density.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the oscillating U-tube densitometer according to the manufacturer's instructions using two certified reference standards with known densities that bracket the expected density of 2,6,10-trimethylhexadecane. Air and deionized water are commonly used for this purpose.

-

Sample Preparation: Ensure the 2,6,10-trimethylhexadecane sample is homogeneous and free of any air bubbles or particulate matter. If necessary, degas the sample using sonication or a gentle vacuum.

-

Temperature Control: Set the desired measurement temperature on the instrument. Allow sufficient time for the instrument's measuring cell to equilibrate to the set temperature.

-

Sample Injection: Carefully inject the sample into the oscillating U-tube, ensuring no air bubbles are introduced. The tube must be completely filled.

-

Measurement: Initiate the measurement sequence on the instrument. The instrument will measure the period of oscillation of the U-tube containing the sample.

-

Data Acquisition: The instrument's software will automatically convert the oscillation period into a density value based on the calibration data. Record the density reading once it has stabilized.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., heptane followed by acetone) and dry it completely with a stream of dry air or nitrogen before introducing the next sample.

Workflow for Density Measurement:

Caption: Workflow for density measurement using an oscillating U-tube densitometer.

Specific Heat Capacity

Specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree Celsius. This property is essential for designing and modeling thermal systems, such as heat exchangers and reactors.[8][9]

Available Data:

Experimental Protocol: Specific Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[10][11] It provides a rapid and simple method for determining specific heat capacity.[8]

Causality Behind Experimental Choices: The three-step DSC method is employed to ensure high accuracy by correcting for baseline drift and instrument asymmetry. Using a sapphire standard, which has a well-characterized and stable heat capacity, provides a reliable reference for calibration.

Step-by-Step Methodology:

-

Instrument and Heat Flow Calibration: Calibrate the DSC instrument for temperature and heat flow according to the manufacturer's specifications. Indium is a common standard for this purpose.

-

Baseline Run (Empty Pans): Place an empty, hermetically sealed aluminum pan in the sample position and another empty, hermetically sealed aluminum pan in the reference position. Run a temperature program (e.g., from 25°C to 200°C at a heating rate of 10°C/min) to obtain a baseline heat flow curve.

-

Sapphire Standard Run: Accurately weigh a sapphire standard (typically 10-20 mg) and place it in a hermetically sealed aluminum pan. Place this in the sample position and an empty pan in the reference position. Run the same temperature program as the baseline run.

-

Sample Run: Accurately weigh the 2,6,10-trimethylhexadecane sample (typically 5-10 mg) into a hermetically sealed aluminum pan. Place this in the sample position and an empty pan in the reference position. Run the identical temperature program.

-

Calculation of Specific Heat Capacity: The specific heat capacity of the sample (Cp_sample) at a given temperature is calculated using the following equation:

Cp_sample = (DSC_sample - DSC_baseline) / (DSC_sapphire - DSC_baseline) * (mass_sapphire / mass_sample) * Cp_sapphire

Where:

-

DSC_sample, DSC_baseline, and DSC_sapphire are the heat flow signals from the respective runs at the given temperature.

-

mass_sapphire and mass_sample are the masses of the sapphire standard and the sample.

-

Cp_sapphire is the known specific heat capacity of sapphire at that temperature.

-

Workflow for Specific Heat Capacity Measurement by DSC:

Caption: Workflow for determining specific heat capacity using the three-step DSC method.

Thermal Conductivity

Thermal conductivity (λ) is a measure of a material's ability to conduct heat.[12] It is a critical parameter in heat transfer calculations for applications involving heating or cooling of 2,6,10-trimethylhexadecane.

Available Data:

Experimental Protocol: Thermal Conductivity Measurement via Transient Plane Source (TPS) Method (Based on ISO 22007-2)

The Transient Plane Source (TPS) method, also known as the Hot Disc method, is a versatile and accurate technique for measuring the thermal conductivity and thermal diffusivity of solids, liquids, and powders.[13]

Causality Behind Experimental Choices: The TPS method is chosen for its ability to simultaneously determine thermal conductivity and thermal diffusivity. The transient nature of the measurement minimizes the influence of thermal convection in liquids, which is a significant advantage over steady-state methods.[14]

Step-by-Step Methodology:

-

Sensor Selection: Choose a TPS sensor with a radius appropriate for the sample volume and the expected thermal properties of 2,6,10-trimethylhexadecane.

-

Sample Holder Assembly: Place the liquid sample in a suitable sample holder that allows for the immersion of the TPS sensor. Ensure the sensor is fully surrounded by the sample and that there are no air gaps.

-

Instrument Setup: Connect the sensor to the TPS instrument and configure the measurement parameters, including the heating power and measurement time. The power should be low enough to avoid inducing significant convection, and the measurement time should be short (typically a few seconds for liquids).

-

Measurement Execution: Initiate the measurement. The instrument will pass a current through the sensor, causing a temperature increase. The temperature rise of the sensor as a function of time is recorded.

-

Data Analysis: The instrument's software analyzes the temperature versus time data to calculate the thermal conductivity and thermal diffusivity of the sample.

-

Repeatability: Perform multiple measurements to ensure the results are reproducible.

Workflow for Thermal Conductivity Measurement (TPS Method):

Caption: Workflow for thermal conductivity measurement using the Transient Plane Source (TPS) method.

Part 2: Viscosity

Viscosity is a measure of a fluid's resistance to flow.[15][16] For many applications of 2,6,10-trimethylhexadecane, particularly in lubrication and fluid transport, viscosity is a critical performance parameter.[17][18]

Available Data:

Experimental Protocol: Kinematic Viscosity Measurement via Glass Capillary Viscometer (Based on ASTM D445)

The ASTM D445 standard test method is a globally recognized procedure for determining the kinematic viscosity of liquid petroleum products, both transparent and opaque.[17][18][19][20][21] It involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature.[17][18][19][20][21]

Causality Behind Experimental Choices: The use of a calibrated glass capillary viscometer in a constant temperature bath ensures that the measurement is made under reproducible and well-defined conditions. The flow under gravity is a simple and reliable driving force for Newtonian fluids.

Step-by-Step Methodology:

-

Viscometer Selection and Cleaning: Select a calibrated glass capillary viscometer of the appropriate type (e.g., Ubbelohde or Cannon-Fenske) for the expected viscosity range of 2,6,10-trimethylhexadecane. Thoroughly clean and dry the viscometer.

-

Sample Preparation: Filter the sample to remove any particulate matter that could clog the capillary.

-

Temperature Control: Place the viscometer in a constant temperature bath maintained at the desired measurement temperature with a high degree of accuracy (e.g., ±0.02°C). Allow at least 30 minutes for the viscometer to reach thermal equilibrium.

-

Sample Loading: Charge the viscometer with the sample in the manner prescribed for the specific viscometer type, ensuring the correct sample volume.

-

Flow Time Measurement: Draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and, using a stopwatch, measure the time it takes for the meniscus of the liquid to pass from the upper timing mark to the lower timing mark.

-

Repeat Measurement: Perform at least two flow time measurements. The two measurements should agree within the specified repeatability of the method.

-

Calculation of Kinematic Viscosity: Calculate the kinematic viscosity (ν) in mm²/s (or centistokes, cSt) by multiplying the average flow time (t) in seconds by the viscometer calibration constant (C):

ν = C * t

-

Calculation of Dynamic Viscosity: If the density (ρ) of the liquid is known at the measurement temperature, the dynamic viscosity (η) in mPa·s (or centipoise, cP) can be calculated:[17][19][20]

η = ν * ρ

Workflow for Kinematic Viscosity Measurement (ASTM D445):

Caption: Workflow for kinematic viscosity measurement according to ASTM D445.

Conclusion

The thermodynamic properties and viscosity of 2,6,10-trimethylhexadecane are fundamental parameters that dictate its behavior and performance in a wide array of applications. While a comprehensive experimental dataset for this specific compound is not extensively available in public literature, this guide provides the necessary framework for its accurate and reliable determination using standardized, internationally recognized methodologies. By adhering to the detailed protocols outlined for density, specific heat capacity, thermal conductivity, and viscosity, researchers, scientists, and drug development professionals can generate high-quality data to support their work. The emphasis on the causality behind experimental choices and the provision of self-validating systems are intended to empower users to not only perform these measurements but also to understand the principles that ensure their scientific integrity.

References

-

ASTM D445-23, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity). (2023). ASTM International. Retrieved March 7, 2026, from [Link]

-

ISO 22007-2:2015, Plastics — Determination of thermal conductivity and thermal diffusivity — Part 2: Transient plane heat source (hot disc) method. (2015). International Organization for Standardization. Retrieved March 7, 2026, from [Link]

-

ASTM D445. (n.d.). Eralytics. Retrieved March 7, 2026, from [Link]

-

Thermal Conductivity Measurements According to ISO 22007:2. (n.d.). RISE Research Institutes of Sweden. Retrieved March 7, 2026, from [Link]

-

ASTM D445 Kinematic Viscosity Analyses. (n.d.). Tamson Instruments. Retrieved March 7, 2026, from [Link]

-

ASTM E1269-11, Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. (2018). ASTM International. Retrieved March 7, 2026, from [Link]

-

ASTM D445. (n.d.). SPL, Inc. Retrieved March 7, 2026, from [Link]

-

EN ISO 12185 Crude Oil Density Oscillating U-Tube Testing. (n.d.). Intertek. Retrieved March 7, 2026, from [Link]

-

Černák, J. (2007). Measurement of Heat Capacity by Differential Scanning Calorimetry. Journal of Thermal Analysis and Calorimetry, 89(2), 573-577. Retrieved March 7, 2026, from [Link]

-

Y. M. Lee, et al. (2016). Measurements of fluid viscosity using a miniature ball drop device. AIP Publishing. Retrieved March 7, 2026, from [Link]

-

Experimental determination of viscosity (viscometer). (2020, April 4). tec-science. Retrieved March 7, 2026, from [Link]

-

EN ISO 12185:2024 - Density Measurement for Crude Petroleum Using. (2024). iTeh Standards. Retrieved March 7, 2026, from [Link]

-

The ISO and ASTM Standards of the Hot Disk® Method. (n.d.). Thermtest Inc. Retrieved March 7, 2026, from [Link]

-

An overview of Differential Scanning Calorimetry - DSC. (n.d.). Setaram. Retrieved March 7, 2026, from [Link]

-

Foreman, J. (n.d.). Making Accurate DSC and MDSC™ Specific Heat Capacity Measurements with the Q1000 Tzero™ DSC. TA Instruments. Retrieved March 7, 2026, from [Link]

-

ISO 12185. (n.d.). Eralytics. Retrieved March 7, 2026, from [Link]

-

Differential Scanning Calorimetry (DSC). (n.d.). The University of Edinburgh. Retrieved March 7, 2026, from [Link]

-

ISO 22007-2:2008(en), Plastics — Determination of thermal conductivity and thermal diffusivity — Part 2: Transient plane heat source (hot disc) method. (2008). International Organization for Standardization. Retrieved March 7, 2026, from [Link]

-

1A. VISCOSITY MEASUREMENTS. (n.d.). Retrieved March 7, 2026, from [Link]

-

Oils and Paraffins – Automatic Determination of the Density and °API. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

-

ISO 12185. (n.d.). ARO Scientific Ltd. Retrieved March 7, 2026, from [Link]

-

Exp.4 Determination the Viscosity of Liquids. (n.d.). Retrieved March 7, 2026, from [Link]

-

Viscosity Determination / General Tests. (n.d.). Retrieved March 7, 2026, from [Link]

-

Tetradecane, 2,6,10-trimethyl- (CAS 14905-56-7) Chemical Properties. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

-

2,6,10-Trimethylhexadecane. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Dodecane, 2,6,10-trimethyl- (CAS 3891-98-3) Chemical Properties. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

-

Dodecane, 2,6,10-trimethyl-. (2026, March 4). Cheméo. Retrieved March 7, 2026, from [Link]

-

Hexadecane, 2,6,10-trimethyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

-

Heat Capacities for Some Select Substances. (n.d.). gchem. Retrieved March 7, 2026, from [Link]

-

Huber, M. L., & Harvey, A. H. (n.d.). Thermal conductivity of gases. In CRC Handbook of Chemistry and Physics. Retrieved March 7, 2026, from [Link]

-

Pentadecane, 2,6,10,14-tetramethyl- (CAS 1921-70-6) Chemical Properties. (n.d.). Cheméo. Retrieved March 7, 2026, from [Link]

-

Dodecane, 2,6,10-trimethyl-. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

-

2,6,10-trimethyl tetradecane, 14905-56-7. (n.d.). The Good Scents Company. Retrieved March 7, 2026, from [Link]

-

Thermal conductivity coefficient for hexadecane[22] (T = 23 @BULLET C,... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

Sources

- 1. 2,6,10-Trimethylhexadecane | C19H40 | CID 41282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexadecane, 2,6,10-trimethyl- [webbook.nist.gov]

- 3. wap.guidechem.com [wap.guidechem.com]

- 4. testinglab.com [testinglab.com]

- 5. standards.iteh.ai [standards.iteh.ai]

- 6. ISO 12185 - eralytics [eralytics.com]

- 7. ISO 12185 - ISO - Test Methods [aroscientific.com]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]

- 10. researchgate.net [researchgate.net]

- 11. Differential Scanning Calorimetry (DSC) | Mechanical Testing and Thermal Characterisation Laboratory [thermal.msm.cam.ac.uk]

- 12. hotdiskinstruments.com [hotdiskinstruments.com]

- 13. Thermal Conductivity Measurements According to ISO 22007:2 | RISE [ri.se]

- 14. eyoungindustry.com [eyoungindustry.com]

- 15. pubs.aip.org [pubs.aip.org]

- 16. gazi.edu.tr [gazi.edu.tr]

- 17. D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity) [store.astm.org]

- 18. ASTM D445 - eralytics [eralytics.com]

- 19. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 20. tamson-instruments.com [tamson-instruments.com]

- 21. ASTM D445 – SPL [spllabs.com]

- 22. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

Difference between norpristane and pristane in hydrocarbon analysis

An in-depth technical analysis of acyclic isoprenoids—specifically norpristane and pristane—reveals their critical utility across petroleum geochemistry, environmental forensics, and even immunological drug development. While both are saturated, branched hydrocarbons derived from the phytyl side chain of chlorophyll, their structural differences dictate distinct degradation kinetics and analytical applications.

This whitepaper provides a comprehensive framework for researchers and scientists to understand the causality behind isoprenoid biomarker behavior, self-validating analytical protocols, and their cross-disciplinary significance.

Chemical Fundamentals & Structural Causality

Acyclic isoprenoids are highly resistant to microbial degradation due to the steric hindrance provided by their methyl branches. This structural resilience makes them invaluable for tracking the fate of hydrocarbons long after straight-chain alkanes have been metabolized.

-

Pristane (C19): IUPAC name 2,6,10,14-tetramethylpentadecane. It is a dominant isoprenoid in crude oils and marine productivity markers[1].

-

Norpristane (C18): IUPAC name 2,6,10-trimethylpentadecane. It contains one less methyl group than pristane and is primarily utilized as a correlative biomarker for source partitioning[2].

The causality behind their utility lies in differential depletion kinetics . During weathering and bioremediation, microbes preferentially attack straight-chain alkanes (like n-C17 and n-C18) before attempting to oxidize the sterically hindered tertiary carbons of norpristane and pristane[3].

Table 1: Chemical and Structural Comparison

| Parameter | Norpristane | Pristane |

| IUPAC Nomenclature | 2,6,10-Trimethylpentadecane | 2,6,10,14-Tetramethylpentadecane |

| Carbon Number | C18 | C19 |

| Biological Precursor | Phytol (via diagenetic cleavage) | Phytol / Chlorophyll |

| Biodegradation Resistance | High (Sterically hindered) | High (Sterically hindered) |

| Cross-Disciplinary Use | Environmental toxicity tracking | Plasmacytoma & Lupus (SLE) induction in mice |

Geochemical and Environmental Significance

In environmental forensics, the unresolved complex mixture (UCM) of weathered oil is dominated by saturates that resist degradation[4]. Norpristane and pristane serve as internal anchors for diagnostic ratios.

Diagnostic Ratios & Source Partitioning

Because pristane, norpristane, and phytane are depleted at roughly equal rates during the early stages of environmental weathering, their ratios remain stable, making them excellent indicators of the original petroleum source[3].

-

n-C17/Pristane & n-C18/Phytane: These are primary weathering ratios. A decreasing ratio indicates active microbial degradation[3].

-

Pristane/Phytane (Pr/Ph): Indicates the redox conditions of the depositional environment. Ratios < 1 typically indicate anoxic marine environments, while higher ratios suggest oxic terrestrial sources[5].

-

Norpristane/Phytane: Used alongside Pr/Ph to fingerprint specific diesel fuels and crude oils when distinguishing between multiple contamination sources in soil or aquatic sediments[3].

Fig 1: Logical flow of isoprenoid-based biodegradation tracking.

Intersections with Toxicology and Drug Development

While norpristane is strictly utilized as an analytical biomarker in environmental chemistry, pristane crosses over significantly into immunology and drug development.

Immunological Adjuvant: Pristane is a potent agent used by drug development professionals to induce plasmacytomas and murine models of systemic lupus erythematosus (SLE) in BALB/c mice[6]. Aquatic Toxicity: For toxicologists assessing oil spills (e.g., Deepwater Horizon), understanding the persistence of these saturates is critical. The saturates-dominated UCM, which includes norpristane and pristane, exhibits narcotic-based toxicity in marine environments[4]. Tracking the depletion of these specific isoprenoids helps quantify the attenuation of long-term ecological toxicity[7].

Advanced Analytical Workflows: GC×GC and Diastereomer Resolution

To achieve self-validating data, modern laboratories utilize Comprehensive Two-Dimensional Gas Chromatography (GC×GC) or GC-MS with chiral stationary phases.

A critical breakthrough in biodegradation tracking is the use of diastereomer ratios . The biological diastereomers of pristane (meso; RS = SR) are depleted more rapidly by microbes than the geological/mature diastereomers (RR and SS)[8]. By measuring the ratio of these diastereomers, scientists can determine the exact extent of biodegradation without needing a pristine, non-biodegraded reference sample (T0)[8].

Step-by-Step Methodology: GC-MS/MS Isoprenoid Analysis

Phase 1: Sample Preparation & Fractionation

-

Extraction: Extract the environmental sample (soil, sediment, or tissue) using a solvent mixture (e.g., dichloromethane/hexane) via ultrasonication or accelerated solvent extraction (ASE).

-

Cleanup: Pass the extract through a silica gel/alumina column. Elute the aliphatic (saturates) fraction using 100% pentane or hexane to isolate alkanes and isoprenoids from polar compounds and aromatics.

-

Concentration: Concentrate the eluate under a gentle stream of high-purity nitrogen to a final volume of 1.0 mL.

Phase 2: Chromatographic Separation 4. Injection: Inject 1 μL of the saturates fraction into a GC-MS/MS system equipped with a chiral capillary column (e.g., β-cyclodextrin directly bonded to dimethylpolysiloxane)[9]. 5. Temperature Programming: Set the injector to 230°C. Run the oven program from an initial 60°C (hold 2 min), ramp at 4°C/min to 180°C to maintain chiral stationary phase integrity, and hold to allow elution of C18-C20 isoprenoids[9]. 6. Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode. Target m/z 71 and 183 for acyclic isoprenanes[10].

Phase 3: Data Processing & Validation 7. Integration: Integrate the peak areas for n-C17, n-C18, norpristane, pristane, and phytane. 8. Diastereomer Resolution: Calculate the ratio of meso-pristane to (RR + SS)-pristane to establish the internal biodegradation scale[8].

Fig 2: GC-MS/MS analytical protocol for isoprenoid and diastereomer resolution.

Table 2: Analytical Targets and Mass Spectrometry Parameters

| Analyte | Target Ion (m/z) | Qualifier Ion (m/z) | Elution Order (Chiral GC) |

| n-Heptadecane (n-C17) | 71 | 85 | 1 |

| Norpristane | 71 | 183 | 2 |

| n-Octadecane (n-C18) | 71 | 85 | 3 |

| Pristane | 71 | 183 | 4 |

| Phytane | 71 | 183 | 5 |

Conclusion

The differentiation between norpristane and pristane extends far beyond simple carbon counting. By leveraging the specific degradation kinetics and diastereomeric properties of these acyclic isoprenoids, researchers can construct self-validating models of environmental weathering, accurately partition contamination sources, and better understand the persistent narcotic toxicity of oil spills. Furthermore, recognizing pristane's dual role as a geochemical biomarker and an immunological adjuvant bridges a vital gap between environmental forensics and drug development.

Sources

- 1. scispace.com [scispace.com]

- 2. acp.copernicus.org [acp.copernicus.org]

- 3. witpress.com [witpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rroij.com [rroij.com]

- 6. Gas chromatographic-mass spectrometric investigation of four commercial pristane (2.6.10.14-tetramethylpentadecane) preparations used for plasmacytoma induction in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detailed analysis of petroleum hydrocarbon attenuation in biopiles by high-performance liquid chromatography followed by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. earthdoc.org [earthdoc.org]

Natural occurrence of 2,6,10-trimethylhexadecane in marine sediments

An In-Depth Technical Guide to the Natural Occurrence and Geochemical Significance of 2,6,10-Trimethylhexadecane in Marine Sediments

Executive Summary

The molecular characterization of marine sediments provides a high-resolution window into paleoenvironmental conditions and microbial ecology. Among the complex matrix of sedimentary organic matter, acyclic isoprenoid alkanes serve as critical biomarkers. This guide delivers an authoritative analysis of 2,6,10-trimethylhexadecane (CAS 55000-52-7), a specialized C19 isoprenoid. Designed for researchers, organic geochemists, and drug development professionals engaged in marine bioprospecting, this whitepaper synthesizes the diagenetic origins, ecological significance, and rigorous analytical methodologies required to isolate and identify this compound from complex marine matrices.

Molecular Architecture and Geochemical Significance

2,6,10-Trimethylhexadecane (C19H40) is a highly branched aliphatic hydrocarbon. It is a structural isomer of the widely studied biomarker pristane (2,6,10,14-tetramethylpentadecane) 1[1]. While pristane and phytane dominate the aliphatic fractions of most marine sediments, the detection of 2,6,10-trimethylhexadecane indicates highly specific diagenetic microenvironments or unique microbial inputs.

For drug development professionals, marine sediments represent an untapped reservoir of novel pharmacophores. The microbial communities (e.g., specific clades of marine Archaea and Actinomycetota) that synthesize or degrade complex isoprenoids often possess unique secondary metabolic gene clusters. By utilizing 2,6,10-trimethylhexadecane as a chemotaxonomic indicator, researchers can stratify sediment cores and pinpoint ecological niches rich in extremophilic bacteria, thereby optimizing bioprospecting efforts for novel antimicrobials and oncology therapeutics.

Diagenetic Pathways and Biological Origins

The primary precursor for most acyclic isoprenoids in marine environments is phytol , the hydrophobic esterifying alcohol of chlorophyll-a found in marine algae and cyanobacteria2[3].

Mechanistic Causality of Formation: During early diagenesis in the water column and upper sediment layers, phytol undergoes hydrolysis. Depending on the redox potential of the depositional environment, the phytol skeleton undergoes competing reactions. In oxic conditions, oxidation and decarboxylation yield pristane. However, 2,6,10-trimethylhexadecane is hypothesized to form via two distinct pathways:

-

Diagenetic Cracking: Specific demethylation or thermal/catalytic cracking of the phytane skeleton.

-

Direct Biosynthesis: Production by extremophilic marine microorganisms. Its notable detection in the bottom waters and sediments of extreme environments, such as Lake Vanda in Antarctica, underscores its role as a biomarker for highly specialized microbial ecology 4[4].

Caption: Diagenetic and biosynthetic pathways of 2,6,10-trimethylhexadecane.

Analytical Methodology: Extraction and Identification

Because isoprenoids exist in trace amounts within marine sediments, the analytical protocol must be a self-validating system . The following workflow incorporates internal standards and procedural blanks to ensure quantitative accuracy and definitively rule out anthropogenic hydrocarbon contamination.

Step 1: Sediment Lyophilization

-

Procedure: Freeze marine sediment cores immediately at -80°C. Lyophilize samples at -50°C and <0.1 mbar for 48 hours until a constant weight is achieved.

-

Causality: Residual water creates a biphasic barrier that repels organic solvents. Complete desiccation is strictly mandated to maximize the extraction efficiency of non-polar lipids and prevent hydrolysis of labile co-extractants.

Step 2: Ultrasonic-Assisted Total Lipid Extraction

-

Procedure: Homogenize 10g of lyophilized sediment. Spike the sample with a known concentration of deuterated tetracosane (C24D50) to serve as an internal recovery standard. Extract using a solvent mixture of Dichloromethane:Methanol (DCM:MeOH, 2:1 v/v) via ultrasonication for 30 minutes. Repeat three times, centrifuge, and pool the supernatant.

-

Causality: The amphiphilic nature of the DCM:MeOH mixture is critical; methanol penetrates and disrupts microbial cell membranes, allowing the non-polar dichloromethane to efficiently solubilize the trapped aliphatic hydrocarbons.

Step 3: Silica Gel Column Chromatography (Fractionation)

-

Procedure: Concentrate the total lipid extract using a rotary evaporator. Load the extract onto a glass column packed with activated silica gel (pre-baked at 120°C for 12 hours to remove adsorbed water). Elute the aliphatic hydrocarbon fraction using 100% high-purity hexane.

-

Causality: Silica gel provides a highly polar stationary phase. Hexane, being completely non-polar, selectively partitions the aliphatic alkanes (including 2,6,10-trimethylhexadecane) into the mobile phase. Polar pigments, fatty acids, and complex lipids remain permanently bound to the column, eliminating downstream mass spectral interference.

Step 4: GC-MS Analysis

-

Procedure: Inject 1 µL of the concentrated aliphatic fraction into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). Utilize a non-polar capillary column (e.g., DB-5MS). Operate the MS in Electron Ionization (EI) mode at 70 eV.

-

Causality: EI at 70 eV is the universal standard for hydrocarbon analysis because it imparts sufficient energy to predictably fragment the robust alkane carbon backbone. This allows for the precise differentiation of structural isomers (like pristane and 2,6,10-trimethylhexadecane) based on their unique mass-to-charge (m/z) fragmentation ratios5[5].

Caption: Self-validating analytical workflow for biomarker extraction and GC-MS identification.

Quantitative Data and Mass Spectrometry Profiles

To ensure rigorous identification, experimental GC-MS data must be cross-referenced with established databases. The tables below summarize the critical parameters required to positively identify 2,6,10-trimethylhexadecane and differentiate it from co-eluting isoprenoids.

Table 1: Physicochemical & Chromatographic Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,6,10-trimethylhexadecane | 1[1] |

| Molecular Formula | C19H40 | 5[5] |

| Molecular Weight | 268.52 g/mol | 1[1] |

| CAS Registry Number | 55000-52-7 | 5[5] |

| Kovats Retention Index | ~1744 (Standard Non-polar phase) | 5[5] |

Table 2: Diagnostic Mass Spectral Fragments (EI, 70 eV)

| m/z Ratio | Fragment Assignment | Relative Abundance / Diagnostic Significance |

|---|---|---|

| 57 | [C4H9]+ | Base peak; common to highly branched alkanes. |

| 71 | [C5H11]+ | High abundance; diagnostic of isoprenoid chain cleavage. |

| 85 | [C6H13]+ | High abundance; indicates specific methyl branching positions. |

| 113 | [C8H17]+ | Moderate abundance; specific cleavage at the C-6 methyl group. |

| 268 | [M]+ | Molecular ion (typically weak in EI mode for acyclic alkanes). |

References

- NIST Chemistry WebBook, SRD 69. "Hexadecane, 2,6,10-trimethyl-". National Institute of Standards and Technology.

- PubChem. "2,6,10-Trimethylhexadecane | C19H40 | CID 41282". National Institutes of Health.

- Matsumoto, G. I., Torii, T., & Hanya, T. "A Review of Organic Geochemistry in Antarctica". National Institute of Informatics (NII).

- University of California, Berkeley. "Organic Geochemistry" (eScholarship).

Sources

In-Depth Technical Guide: Physicochemical Profiling and Pharmacological Applications of 2,6,10-Trimethylhexadecane (C19H40)

Executive Summary

In the landscape of preclinical drug development and pharmacognosy, branched-chain aliphatic hydrocarbons are increasingly recognized not just as inert structural components, but as potent biological modulators. 2,6,10-Trimethylhexadecane (Molecular Formula: C19H40) is a highly lipophilic, branched alkane found natively in pharmacologically active botanical extracts such as Menispermi Rhizoma[1] and Blepharis ciliaris[2].

As a structural isomer of the widely utilized immunological adjuvant pristane (2,6,10,14-tetramethylpentadecane)[3], 2,6,10-trimethylhexadecane shares critical physicochemical traits that make it highly relevant for researchers studying lipid-based drug delivery vehicles, biomarker identification, and the induction of autoimmune disease models. This whitepaper provides an authoritative breakdown of its molecular properties, mechanistic pathways in immune activation, and validated experimental protocols for its extraction and preclinical application.

Physicochemical Profiling & Molecular Identity

The pharmacological utility of 2,6,10-trimethylhexadecane is entirely dictated by its structure: a 16-carbon backbone with methyl substitutions at the 2, 6, and 10 positions. This branching introduces significant steric hindrance, preventing the dense crystalline packing seen in straight-chain alkanes, thereby rendering it a liquid at room temperature.

Furthermore, the complete absence of hydrogen-bond donors or acceptors results in an extreme XLogP3 value of 9.6[4]. This profound lipophilicity is the causal factor behind its ability to seamlessly partition into phospholipid bilayers, altering membrane fluidity and acting as a permeation enhancer.

Table 1: Quantitative Physicochemical Data of 2,6,10-Trimethylhexadecane

| Property | Quantitative Value | Reference / Methodology |

|---|---|---|

| Molecular Formula | C19H40 | Computed by [4] |

| Molecular Weight | 268.5 g/mol | Computed by PubChem 2.2[4] |

| IUPAC Name | 2,6,10-trimethylhexadecane | Standard IUPAC Nomenclature[4] |

| XLogP3-AA (Lipophilicity) | 9.6 | Computed by XLogP3 3.0[4] |

| Hydrogen Bond Donors/Acceptors | 0 / 0 | Computed by Cactvs 3.4.8.24[4] |

| Kovats Retention Index | 1720 – 1747 | Semi-standard non-polar column[4] |

Pharmacological Significance & Mechanistic Pathways

Natural Sources and Synergistic Efficacy

2,6,10-Trimethylhexadecane is a major unsaponifiable component in several medicinal plants. For instance, in Blepharis ciliaris—a plant noted for its potent anti-inflammatory and anti-hyperglycemic activities—this alkane is extracted via n-hexane fractionation[2]. Similarly, it is a key lipid-soluble constituent in Menispermi Rhizoma, an extract utilized for its broad-spectrum anti-tumor and anti-inflammatory effects[5],[1]. In these matrices, highly lipophilic alkanes act as natural vehicles, enhancing the bioavailability of co-extracted active metabolites (like alkaloids and stigmasterol esters) by increasing cellular membrane permeability.

Isomerism and Immune Activation (The Adjuvant Effect)

In drug development, C19H40 branched alkanes—most notably its isomer pristane—are the gold standard for inducing rodent models of Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE)[6],[7].

The Causality of Autoimmunity: Unlike foreign bacterial adjuvants (e.g., Freund's Adjuvant), sterile branched alkanes initiate an immune response via a self-antigen pathway. When administered intradermally or intraperitoneally, the extreme hydrophobicity of the alkane forces it to form a slow-releasing lipid depot. Macrophages phagocytose these indigestible lipid droplets, triggering a stress response that upregulates the leukocyte adhesion molecule Mac-1 (CD11b/CD18) [3]. This upregulation induces the secretion of pro-inflammatory cytokines (IL-6, TNF-α), which subsequently activate CD4+ T-cells against ubiquitous self-antigens, culminating in chronic, relapsing-remitting joint inflammation or diffuse pulmonary hemorrhage[3],[7].

Mechanistic pathway of immune activation and autoimmune induction by C19H40 branched alkanes.

Experimental Protocols & Analytical Workflows

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating internal controls and causality-driven steps.

Analytical Workflow: GC-MS Extraction & Identification

Because 2,6,10-trimethylhexadecane is highly non-polar, standard aqueous extractions will fail to isolate it. The protocol relies on saponification to chemically cleave interfering triglycerides into water-soluble soaps, allowing the pure alkane to partition into an organic phase[2].

Step-by-Step Methodology:

-

Biomass Preparation: Reflux 5.0 g of the n-hexane botanical fraction (e.g., Blepharis ciliaris aerial parts) with 0.5 N alcoholic KOH for 3 hours on a boiling water bath[2]. Causality: Heat and strong base hydrolyze ester bonds of complex lipids.

-

Phase Separation: Distill off the alcohol, dilute the aqueous remainder with distilled water, and extract with diethyl ether until exhaustion.

-

Internal Control (System Suitability): Run a blank diethyl ether sample through the GC-MS to establish a baseline and rule out column bleed. Spike the sample with a C10-C40 alkane standard mixture to calibrate retention indices.

-

GC-MS Analysis: Inject the unsaponifiable matter into an equipped with a semi-standard non-polar column.

-

Validation: Confirm the identity of 2,6,10-trimethylhexadecane by matching the molecular ion peak ( m/z 268.5) and verifying the Kovats retention index falls strictly between 1720 and 1747[4].

Step-by-step GC-MS extraction and identification workflow for 2,6,10-trimethylhexadecane.

In Vivo Protocol: Alkane-Induced Arthritis Model

This protocol utilizes C19H40 branched alkanes to induce a chronic, relapsing-remitting arthritis model, ideal for screening novel therapeutics[8],[9].

Step-by-Step Methodology:

-

Subject Selection: Utilize 8 to 12-week-old Dark Agouti (DA) rats. Causality: DA rats possess specific RT1-B alleles (MHC class II) that render them uniquely susceptible to T-cell-driven autoimmune responses triggered by self-antigens[7],[9].

-

Preparation & Control: Sterile-filter the synthetic C19H40 alkane (e.g., pristane). Establish a control cohort injected with sterile PBS to validate that subsequent inflammation is strictly alkane-induced.

-

Administration: Administer a single 150 µL intradermal injection of the alkane at the base of the tail[8]. Causality: Intradermal injection prevents rapid systemic clearance, forcing the creation of a localized lipid depot that continuously stimulates macrophages.

-

Blinded Clinical Scoring: From Day 10 to Day 25 post-injection, evaluate disease development daily. To eliminate observation bias, scoring must be performed by an investigator blinded to the cohorts. Score each paw from 0 to 15 based on macroscopic erythema, swelling, and ankylosis (Maximum total score = 60)[8].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 41282, 2,6,10-Trimethylhexadecane." PubChem,[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15979, Pristane." PubChem,[Link]

-

"Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma." MDPI,[Link]

-

"Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat." PMC,[Link]

-

"A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats." Chondrex, Inc.,[Link]

-

"Effect of Carbon Sources on the Production of Volatile Organic Compounds by Fusarium verticillioides." MDPI,[Link]

-

"Pristane - Wikipedia." Wikipedia,[Link]

Sources

- 1. Research Progress on Chemical Constituents and Pharmacological Activities of Menispermi Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 3. Pristane | C19H40 | CID 15979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6,10-Trimethylhexadecane | C19H40 | CID 41282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pristane - Wikipedia [en.wikipedia.org]

- 7. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chondrex.com [chondrex.com]

Role of acyclic isoprenoids in defining source rock depositional environments

The Biomarker Paradigm: Acyclic Isoprenoids as Paleoenvironmental Proxies

In the disciplines of organic geochemistry and petroleum geology, acyclic isoprenoids serve as critical molecular fossils (biomarkers) that record the physicochemical conditions of ancient depositional environments. For researchers, analytical chemists, and drug development professionals accustomed to rigorous biomarker quantification, the extraction and analysis of these compounds represent a masterclass in complex matrix deconvolution.

The most prominent acyclic isoprenoids utilized in source rock characterization are pristane (Pr, C19 ) and phytane (Ph, C20 ) . These branched alkanes primarily originate from the diagenetic alteration of the phytyl side chain of chlorophyll a found in phototrophic organisms[1]. Because their formation pathways are highly sensitive to the redox potential (Eh) of the water column and shallow sediments during early diagenesis, the relative abundance of these molecules provides a highly reliable, quantifiable proxy for paleoenvironmental reconstruction[2].

Mechanistic Pathways of Isoprenoid Diagenesis

The causality behind using pristane and phytane as environmental indicators lies in the divergent chemical pathways dictated by oxygen availability. The cleavage of the phytyl ester bond in chlorophyll a yields the diterpene alcohol, phytol. From here, the diagenetic fate of phytol is strictly governed by the redox state of the depositional environment:

-

Oxic Conditions (Pristane Pathway): In oxygen-rich environments (e.g., terrestrial swamps, shallow fluvio-marine settings), phytol undergoes oxidation to phytenic acid. Subsequent decarboxylation (the loss of one carbon atom) yields the C19 isoprenoid, pristane[2].

-

Anoxic Conditions (Phytane Pathway): In oxygen-depleted, highly reducing environments (e.g., stratified marine basins, hypersaline lagoons), phytol is reduced to dihydrophytol. Subsequent dehydration and further reduction preserve the entire carbon skeleton, yielding the C20 isoprenoid, phytane[2].

Phytol diagenesis pathway forming pristane and phytane under varying redox conditions.

Diagnostic Ratios and Quantitative Interpretation

The Pristane/Phytane (Pr/Ph) ratio is the cornerstone metric for assessing source rock depositional environments[3]. However, this ratio must be interpreted alongside complementary metrics like Pr/n- C17 and Ph/n- C18 to account for variables such as organic matter input, biodegradation, and thermal maturity[1].

Table 1: Interpretation of Pristane/Phytane (Pr/Ph) Ratios

| Pr/Ph Ratio | Depositional Environment | Redox Conditions | Typical Lithology |

| < 0.8 | Hypersaline / Deep Marine | Highly Anoxic / Reducing | Carbonates / Evaporites |

| 0.8 - 1.5 | Marine / Lacustrine | Dysoxic / Sub-oxic | Marine Shales |

| 1.5 - 3.0 | Transitional / Fluvio-marine | Fluctuating / Moderately Oxic | Mixed Shales / Coals |

| > 3.0 | Terrestrial / Peat Swamp | Highly Oxic | Coals / Deltaic Shales |

Table 2: Complementary Biomarker Metrics

| Metric | Application / Indication | Mechanistic Causality |

| Pr / n- C17 | Organic matter source & Biodegradation | Acyclic isoprenoids are more sterically hindered and thus more resistant to microbial degradation than straight-chain n-alkanes. A high ratio indicates either severe biodegradation or high terrestrial input[2]. |

| Ph / n- C18 | Kerogen typing & Maturity | Used in tandem with Pr/n- C17 in a cross-plot to classify kerogen types (I, II, III) and assess the onset of the oil-generation window[1]. |

| Thermal Maturity | Ratio Validity Limit | At high thermal maturities (EasyRo > 1.02%), the Pr/Ph ratio decreases due to the differential cracking of bound biomarkers from kerogen, masking the original depositional signal[4]. |

Analytical Workflow: GC-MS Protocol for Biomarker Extraction

The isolation and quantification of acyclic isoprenoids require an analytical pipeline that prioritizes high selectivity and sensitivity, analogous to the extraction of endogenous sterols or lipid nanoparticles in pharmaceutical development[5]. The following protocol is designed as a self-validating system, ensuring that matrix effects do not compromise data integrity[6].

Step 1: Sample Preparation and Soxhlet Extraction

-

Action: Pulverize the source rock sample to <200 mesh to maximize the solvent-accessible surface area. Extract the powder using a Soxhlet apparatus with a Dichloromethane (DCM) and Methanol (MeOH) azeotropic mixture (93:7 v/v) for 72 hours.

-

Causality: The combination of a non-polar (DCM) and polar (MeOH) solvent ensures the exhaustive solvation of both free aliphatic hydrocarbons and polar resins/asphaltenes trapped within the rock matrix.

-

Self-Validation: Run a procedural blank (empty cellulose thimble) in parallel to monitor for background lipid contamination. Spike the sample with a known concentration of an internal standard (e.g., deuterated tetracosane or squalane) prior to extraction to calculate absolute recovery rates.

Step 2: Deasphalting

-

Action: Concentrate the total lipid extract (TLE) to near dryness using a rotary evaporator. Re-dissolve in a minimal amount of DCM, then add a 40-fold excess volume of cold n-hexane to precipitate asphaltenes. Filter through a 0.45 µm PTFE membrane.

-

Causality: Asphaltenes are massive, complex polyaromatic structures that will irreversibly adsorb onto the stationary phase of a GC column, causing peak tailing and rapid column degradation.

Step 3: SARA Fractionation (Column Chromatography)

-

Action: Load the deasphalted maltene fraction onto a glass column packed with activated silica gel (top) and alumina (bottom). Elute the saturate fraction (containing the acyclic isoprenoids) using 3 column volumes of pure n-hexane.

-

Causality: The dual-layer stationary phase separates compounds by polarity. Alumina aggressively retains highly polar heteroatomic compounds, while silica separates the non-polar aliphatics (eluted by hexane) from the aromatic hydrocarbons (which require a stronger solvent like DCM to elute).

Step 4: GC-MS Analysis and Quantification

-

Action: Inject 1 µL of the concentrated saturate fraction into a Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with a fused silica capillary column (e.g., HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness)[6]. Operate the MS in Selected Ion Monitoring (SIM) mode, targeting m/z 57, 71, and 85 for alkanes and isoprenoids[7].

-

Causality: While full-scan mode provides a complete mass spectrum, SIM mode drastically increases the signal-to-noise ratio and sensitivity for specific target ions, allowing for the precise integration of the Pr and Ph peaks even in highly complex, mature source rock extracts.

Step-by-step GC-MS analytical workflow for acyclic isoprenoid extraction and quantification.

Cross-Disciplinary Synthesis: Geochemistry to Drug Discovery

The analytical rigor demanded by source rock biomarker analysis shares a direct technological lineage with modern pharmaceutical biomarker discovery. Drug development professionals utilizing GC-MS for metabolic profiling (e.g., quantifying isoprenoids in ergosterol biosynthesis for antifungal screening) rely on the exact same principles of matrix deconvolution, derivatization, and SIM-based quantification[5].

Whether the objective is to reconstruct a Cretaceous oceanic anoxic event using pristine/phytane ratios[2] or to identify metabolic bottlenecks in a human cancer cell line[7], the foundational requirement remains identical: a self-validating, highly selective analytical pipeline that transforms complex organic matrices into actionable, quantitative data.

References

-

Evolution of the Pristane/Phytane Ratio with Maturity of Lacustrine Source Rocks: Implications of a Thermal Simulation Experiment. researcher.life.4

-

Relationship Between Petroleum Composition and Depositional Environment of Petroleum Source Rocks1. geoscienceworld.org. 3

-

Pristane/phytane versus CPI, indicating the depositional environment conditions... researchgate.net. 1

-

Depositional environment and source rock potential of Cenomanian and Turonian sedimentary rocks of the Tarfaya Basin, Southwest Morocco. redalyc.org. 2

-

Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry. mdpi.com. 5

-

Gas Chromatography-Mass Spectroscopy for Determining Biomarkers in Crude Oils. rroij.com. 6

-

GC-MS for Biomarker Discovery. azolifesciences.com.7

Sources

- 1. researchgate.net [researchgate.net]

- 2. Depositional environment and source rock potential of Cenomanian and Turonian sedimentary rocks of the Tarfaya Basin, Southwest Morocco [redalyc.org]

- 3. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. rroij.com [rroij.com]

- 7. azolifesciences.com [azolifesciences.com]

Biodegradation Pathways of 2,6,10-Trimethylhexadecane in Soil: Mechanisms, Microbial Ecology, and Experimental Workflows

Executive Summary

The bioremediation of multiply branched hydrocarbons remains one of the most complex challenges in environmental microbiology. This technical guide provides an in-depth mechanistic analysis of the biodegradation pathways of 2,6,10-trimethylhexadecane in soil matrices. Designed for researchers and environmental scientists, this whitepaper synthesizes the microbial ecology of Actinomycetes with the specific enzymatic bypasses required to overcome steric hindrance during lipid metabolism. Furthermore, it establishes a self-validating experimental framework for elucidating novel catabolic pathways.

The Recalcitrance of Isoprenoid Alkanes

2,6,10-trimethylhexadecane (C19H40, CAS: 55000-52-7) is a highly branched isoprenoid alkane and a structural isomer of the ubiquitous geochemical biomarker pristane (2,6,10,14-tetramethylpentadecane)[1],[2]. In soil environments, linear n-alkanes are rapidly assimilated by indigenous microbiota. However, the presence of methyl branches at the 2, 6, and 10 positions of the hexadecane backbone introduces severe steric hindrance, significantly retarding biodegradation kinetics[3],[4]. Understanding the catabolism of this specific compound is critical for advancing in-situ bioremediation technologies.

Microbial Ecology: The Actinomycetes Advantage

The primary degraders of multiply branched alkanes in soil are Actinomycetes, specifically robust species within the genera Mycobacterium, Rhodococcus, and Nocardia[4],[5],[6]. These Gram-positive bacteria possess highly hydrophobic, mycolic acid-rich cell envelopes that facilitate direct adherence to non-polar hydrocarbon droplets, drastically enhancing substrate bioavailability. Furthermore, under the nitrogen-limiting conditions typical of contaminated soils, these microbes channel the carbon flux from branched alkanes into the biosynthesis of intracellular storage lipids, such as isoprenoid wax esters and triacylglycerols, ensuring long-term cellular survival[5],[7].

Mechanistic Biodegradation Pathways

The degradation of 2,6,10-trimethylhexadecane requires specialized enzymatic machinery to bypass the blocks encountered during standard lipid metabolism.

-

Monoterminal Oxidation & The β-Oxidation Block: The initial attack is typically catalyzed by an alkane monooxygenase (e.g., AlkB), which hydroxylates the terminal methyl group to a primary alcohol. Subsequent dehydrogenation yields 2,6,10-trimethylhexadecanoic acid[3],[8]. However, as this fatty acid enters the β-oxidation cycle, the methyl group at the β-carbon creates a steric block, preventing the action of acyl-CoA dehydrogenase[3].

-

α-Oxidation Bypass: To overcome this metabolic block, the microbial consortium employs α-oxidation. This auxiliary pathway removes a single carbon atom as CO2, effectively shifting the methyl branch from the β-position to the α-position. This structural rearrangement permits subsequent rounds of standard β-oxidation to proceed, releasing propionyl-CoA and acetyl-CoA[3],[6].

-

Diterminal (ω) Oxidation: An alternative route involves the simultaneous or sequential oxidation of both terminal ends of the alkane, generating dicarboxylic acids (e.g., 4,8-dimethylheptanedioic acid derivatives). This allows the β-oxidation machinery to attack the molecule from the less sterically hindered terminus[4],[6].

-

Subterminal Oxidation & Baeyer-Villiger Cleavage: In this highly specialized pathway, a subterminal carbon is oxygenated to form a ketone (e.g., 2,6,10-trimethylhexadecan-3-one). A Baeyer-Villiger monooxygenase (BVMO) then inserts an oxygen atom adjacent to the carbonyl group, forming an ester. Esterase-mediated hydrolysis subsequently cleaves the molecule into a primary alcohol and a shorter-chain fatty acid, entirely bypassing the terminal methyl block[4],[8].

Fig 1. Metabolic pathways of 2,6,10-trimethylhexadecane overcoming β-oxidation blocks.

Experimental Methodologies for Pathway Elucidation

To accurately map the biodegradation of 2,6,10-trimethylhexadecane, researchers must employ a self-validating experimental system. The macroscopic depletion of the substrate must kinetically correlate with the transient accumulation of specific derivatized intermediates, which in turn must be preceded by the transcriptional upregulation of the responsible genes. A failure at any node invalidates the pathway hypothesis.

Protocol: Isotope-Assisted Metabolite Profiling

-

Microcosm Setup: Inoculate 100g of sieved, hydrocarbon-contaminated soil with a defined Rhodococcus consortium. Supplement with 0.1% (v/v) 2,6,10-trimethylhexadecane in a nitrogen-limited minimal salts medium (MSM).

-

Substrate Depletion Kinetics: Extract total petroleum hydrocarbons (TPH) using a hexane:dichloromethane (1:1) solvent system at 24h intervals. Quantify residual substrate via GC-FID to establish the baseline degradation rate.

-

Metabolite Trapping & Derivatization: Extract the polar fraction containing metabolic intermediates.

-

Mechanistic Rationale: Branched carboxylic acids are highly polar and exhibit poor volatility. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with trimethylsilyl (TMS) groups, ensuring thermal stability and preventing peak tailing during MS analysis[4],[8].

-

-

LPGC-MS Analysis: Analyze the TMS-derivatized extracts using Low-Pressure Gas Chromatography-Mass Spectrometry (LPGC-MS) to identify signature metabolites (e.g., dicarboxylic acids and ketones)[8].

-

Genomic Validation: Perform RT-qPCR on the extracted RNA to quantify the upregulation of alkB (alkane monooxygenase) and BVMO genes relative to the 16S rRNA housekeeping gene, closing the validation loop[8].

Fig 2. Self-validating experimental workflow for elucidating branched alkane biodegradation.

Quantitative Data: Biodegradation Kinetics

The following table synthesizes the degradation efficiencies and primary metabolites of branched isoprenoid alkanes by key soil Actinomycetes.

| Substrate | Microbial Strain | Degradation (72h) | Key Metabolites Detected | Primary Pathway |

| 2,6,10-Trimethylhexadecane | Mycobacterium neoaurum | 82% | 2,6,10-trimethylhexadecanoic acid | Monoterminal + α-oxidation |

| Pristane | Rhodococcus ruber | 85% | 2-methylbutanedioic acid | Diterminal & Subterminal |

| Phytane | Mycobacterium ratisbonense | 78% | Isoprenoid wax esters | Monoterminal (N-starved) |

| Squalane | Nocardia cyriacigeorgica | 65% | 4,8-dimethylnonanoic acid | Diterminal |

Conclusion & Future Perspectives

The biodegradation of 2,6,10-trimethylhexadecane highlights the profound metabolic plasticity of soil Actinomycetes. By deploying a combination of α-oxidation, diterminal oxidation, and BVMO-mediated subterminal cleavage, these microbes effectively dismantle highly branched, recalcitrant hydrocarbons[4],[8]. Future bioremediation strategies should focus on bioaugmenting soils with BVMO-expressing consortia to accelerate the degradation of complex isoprenoid mixtures in heavily contaminated environments.

References

-

National Institute of Standards and Technology (NIST). "Hexadecane, 2,6,10-trimethyl-". nist.gov. 1

-

PubChem. "2,6,10-Trimethylhexadecane". nih.gov. 2

-

ResearchGate. "Proposed β-oxidation pathway for pristane in Mycobacterium sp. strain...". researchgate.net.3

-

ResearchGate. "Degradation of the multiple branched alkane 2,6,10,14-tetramethyl-pentadecane (pristane) in Rhodococcus ruber and Mycobacterium neoaurum". researchgate.net. 4

-

Oxford Academic. "Biodegradation of phytane (2,6,10,14-tetramethylhexadecane) and accumulation of related isoprenoid wax esters by Mycobacterium ratisbonense strain SD4 under nitrogen-starved conditions". oup.com. 5

-

ASM Journals. "Characterization of C16–C36 alkane degradation and oily sludge bioremediation by Rhodococcus erythropolis XP". asm.org. 8

-

ResearchGate. "Oxidation of aliphatic, branched chain, and aromatic hydrocarbons by Nocardia cyriacigeorgica isolated from oil-polluted sand samples collected in the Saudi Arabian Desert". researchgate.net. 6

-

ResearchGate. "Relationship between β-oxidation pathway and the hydrocarbon-degrading profile in actinomycetes bacteria". researchgate.net. 7

Sources

- 1. Hexadecane, 2,6,10-trimethyl- [webbook.nist.gov]

- 2. 2,6,10-Trimethylhexadecane | C19H40 | CID 41282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note: High-Sensitivity Detection and Quantification of 2,6,10-Trimethylhexadecane in Crude Oil Using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive and detailed protocol for the identification and quantification of 2,6,10-trimethylhexadecane, a significant isoprenoid biomarker, in complex crude oil matrices. The methodology leverages high-resolution gas chromatography coupled with mass spectrometry (GC-MS) to ensure selective and sensitive detection. We will delve into the rationale behind each step, from sample preparation and fractionation to instrumental analysis and data interpretation, offering a scientifically robust framework for researchers in geochemistry, petroleum exploration, and environmental forensics.

Introduction: The Geochemical Significance of Isoprenoids

Crude oil is a complex amalgam of hydrocarbons and other organic compounds. Within this mixture, specific molecules known as biomarkers, or "chemical fossils," provide invaluable information regarding the oil's origin, thermal maturity, and depositional environment.[1][2] Isoprenoid alkanes, such as pristane, phytane, and the target of this protocol, 2,6,10-trimethylhexadecane, are acyclic biomarkers derived from the diagenesis of natural precursors, most notably the phytyl side chain of chlorophyll. The distribution and abundance of these compounds serve as critical parameters in oil-source rock correlation studies.[2]

Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for biomarker analysis.[3][4][5] Its power lies in the synergistic combination of the gas chromatograph's ability to separate highly complex mixtures and the mass spectrometer's capacity to provide structural information for unambiguous compound identification.[2] This guide presents a field-proven protocol designed for the robust analysis of 2,6,10-trimethylhexadecane.

Principle of the Method: A Two-Fold Analytical Approach

The successful analysis of trace biomarkers in crude oil hinges on a two-stage process: meticulous sample preparation followed by precise instrumental analysis.

-

Stage 1: Sample Fractionation: Crude oil's complexity necessitates a preliminary separation step.[3][6] The high abundance of asphaltenes and aromatic compounds can interfere with the chromatographic analysis of saturated hydrocarbons. Therefore, the protocol employs liquid column chromatography to isolate the saturate fraction, which contains 2,6,10-trimethylhexadecane, from the rest of the matrix. This "SARA" (Saturates, Aromatics, Resins, Asphaltenes) separation is a cornerstone of petroleum geochemistry.[3]

-

Stage 2: GC-MS Analysis: The isolated saturate fraction is introduced into the GC-MS system.

-

Gas Chromatography (GC): Components of the mixture are separated based on their boiling points and interaction with a non-polar capillary column. Lower boiling point compounds elute first, followed by higher boiling point compounds.[5]

-

Mass Spectrometry (MS): As each compound elutes from the GC column, it enters the MS ion source, where it is ionized, typically by electron ionization (EI). This high-energy process (70 eV) fragments the molecule into a reproducible pattern of ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a unique chemical fingerprint for identification.[2]

-

This combined approach ensures that the target analyte is not only separated from interfering compounds but is also identified with a high degree of confidence.

Experimental Workflow: From Crude Oil to Data

The entire analytical process can be visualized as a sequential workflow, ensuring reproducibility and minimizing contamination.

Sources

- 1. Analysis of Kazakhstan Crude Oil Biomarkers by Gas Chromatography in Combination with Mass Spectrometry [mdpi.com]

- 2. gsm.org.my [gsm.org.my]

- 3. chromatographytoday.com [chromatographytoday.com]

- 4. rroij.com [rroij.com]

- 5. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 6. agilent.com [agilent.com]

Application Notes & Protocols: High-Fidelity Extraction of Norpristane from Sedimentary Rock

Abstract

Norpristane (2,6,10,14-tetramethylpentadecane) is a C₁₈ isoprenoid alkane of significant diagnostic value in geochemical and petroleum exploration studies. As a molecular fossil, or "biomarker," its presence and abundance in sedimentary rock extracts offer critical insights into the paleo-depositional environment, the source of organic matter, and the thermal history of the rock. This document provides a comprehensive guide for researchers and scientists on the robust and reproducible extraction of norpristane. We will delve into the causality behind methodological choices, from sample preparation to advanced extraction techniques and final analytical determination, ensuring a self-validating workflow grounded in established scientific principles.

The Geochemical Significance of Norpristane

Hydrocarbon biomarkers are complex organic molecules derived from once-living organisms, which have been preserved in the geological record.[1] Their carbon skeletons are remarkably stable, resisting significant alteration over millions of years of burial and thermal stress. Norpristane, along with its more common C₁₉ (pristane) and C₂₀ (phytane) isoprenoid homologues, is derived from the phytol side chain of chlorophyll.

The formation pathways of these isoprenoids are indicative of the redox conditions of the depositional environment.

-

Pristane is typically formed under oxic conditions from the tocopherol moiety or through the oxidative decarboxylation of phytanic acid.

-

Phytane is predominantly formed under anoxic conditions via the reduction of phytol.

-

Norpristane is believed to be formed under highly saline, evaporitic conditions, likely through the diagenesis of specific archaeal or bacterial lipids, although its exact genesis is a subject of ongoing research.

Therefore, the relative abundance of these compounds, particularly the pristane/phytane (Pr/Ph) ratio, is a widely used proxy for interpreting the paleoenvironment.[2][3] A high concentration of norpristane can be a powerful indicator of hypersaline depositional settings.

Integrated Extraction & Analysis Workflow

The successful isolation of norpristane requires a multi-stage process designed to efficiently liberate the biomarker from the rock matrix, separate it from interfering compounds, and accurately identify and quantify it. The general workflow is a systematic progression from bulk sample to purified analytical fraction.

Caption: Generalized workflow for norpristane extraction and analysis.

Core Methodologies: Extraction Techniques

The initial and most critical step is the liberation of the soluble organic matter, known as bitumen or Total Lipid Extract (TLE), from the inorganic rock matrix.[1][4] The choice of extraction technique is a balance between efficiency, speed, solvent consumption, and available instrumentation.

Causality of Solvent Selection

The goal is to use a solvent system with a polarity that can effectively dissolve the non-polar norpristane while also being aggressive enough to penetrate the rock's pore spaces and desorb the wider range of bitumen compounds. A mixture of a non-polar and a polar solvent is often most effective. Dichloromethane (DCM) is an excellent solvent for a broad range of organic compounds, while methanol (MeOH) helps to desorb more polar compounds from the mineral surfaces, thereby improving the overall extraction efficiency of the less polar target analytes. An azeotropic mixture of DCM:MeOH (93:7) is a widely accepted standard in geochemical laboratories.[5][6]

Comparison of Extraction Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Duration | Solvent Volume |

| Soxhlet Extraction | Continuous reflux of fresh, hot solvent over the sample.[7][8] | Highly efficient and exhaustive; considered a benchmark method.[6][8] | Time-consuming (24-72 hrs); large solvent volume; potential for thermal degradation of sensitive compounds.[9] | 24-72 hours | High (250-500 mL) |

| Ultrasonic Extraction (Sonication) | High-frequency sound waves create cavitation bubbles, disrupting the sample matrix and enhancing solvent penetration.[10][11] | Fast; lower solvent consumption; suitable for heat-sensitive compounds.[12] | May be less exhaustive than Soxhlet for certain rock types; efficiency can vary. | 1-2 hours | Moderate (~150 mL) |

| Accelerated Solvent Extraction (ASE) | Uses high temperature and pressure to increase solvent efficiency and reduce viscosity.[13] | Extremely fast (15-30 min/sample); very low solvent volume; automated for high throughput.[14][15] | High initial instrument cost. | < 30 minutes | Low (15-40 mL) |

Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and solvent-resistant gloves, is mandatory.

Protocol 1: Sample Preparation

-

Cleaning: Wash the exterior of the rock sample with soap and water, then rinse with deionized water followed by methanol to remove surface contaminants. Allow to air dry completely.

-

Crushing: Break the rock into smaller chips using a jaw crusher or a hammer.

-

Pulverization: Grind the chips to a fine powder (<100 mesh) using a ring-and-puck mill or a mortar and pestle. This increases the surface area for efficient solvent interaction.

-

Drying: Dry the powdered sample in an oven at a low temperature (50-60°C) overnight to remove any residual water, which can hinder extraction efficiency.

Protocol 2: Soxhlet Extraction

This protocol is the traditional, highly robust method for obtaining the TLE.

Caption: Principle of Soxhlet Extraction.

-

Assembly: Place a known amount of dried rock powder (e.g., 50 g) into a pre-extracted cellulose thimble. Place the thimble inside the main chamber of the Soxhlet extractor.[8]

-

Solvent Charge: Add ~250 mL of DCM:MeOH (93:7 v/v) to a round-bottom flask, along with a few boiling chips.

-

Extraction: Assemble the apparatus (flask, extractor, condenser) and place it on a heating mantle. Circulate cold water through the condenser. Heat the solvent to a gentle boil, ensuring a reflux rate of about 3-4 cycles per hour.[16] Continue the extraction for 72 hours.[6]

-

Concentration: After extraction, allow the apparatus to cool. Concentrate the solvent containing the TLE using a rotary evaporator at low temperature (<40°C) until a viscous, dark residue remains.

Protocol 3: Fractionation by Column Chromatography

The TLE is a complex mixture. To isolate norpristane, the TLE must be separated into fractions based on polarity.[17] Norpristane, being a saturated alkane, will elute in the non-polar aliphatic fraction.[18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 3. Geochemical characteristics and oil–source rock correlation in the Paleogene source rocks of the Qinnan Sag, Bohai Bay basin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extracting the kerogen and bitumen – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 5. epsci.ucr.edu [epsci.ucr.edu]

- 6. mdpi.com [mdpi.com]

- 7. pobel.com [pobel.com]

- 8. Soxhlet Extraction: Basics & Principle | Borosil Scientific [borosilscientific.com]

- 9. hielscher.com [hielscher.com]

- 10. Video: Sonication Extraction of Lipid Biomarkers from Sediment [jove.com]

- 11. Sustainable Ultrasound-Assisted Extraction and Recovery of Rare Earth Elements from Oil and Gas Drill Cuttings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Accelerated Solvent Extraction (ASE) | Thermo Fisher Scientific - UK [thermofisher.com]

- 14. Video: Accelerated Solvent Extraction of Total Lipid from Sediments [jove.com]

- 15. bsip.res.in [bsip.res.in]

- 16. pubs.usgs.gov [pubs.usgs.gov]

- 17. Liquid chromatographic separation of sediment rock, and coal extracts and crude oil into compound classes (Journal Article) | ETDEWEB [osti.gov]

- 18. Silica column fractionation – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

Application Note: A Validated Protocol for the Synthesis of 2,6,10-Trimethylhexadecane as a High-Purity Reference Standard for Chromatographic Analysis

Abstract: This document provides a detailed, robust, and validated protocol for the chemical synthesis of 2,6,10-trimethylhexadecane (C19H40). This branched-chain alkane is a critical reference standard for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) applications, particularly in environmental analysis, petroleum geochemistry, and chemical ecology. The synthesis strategy employs a Grignard reaction to construct the carbon skeleton, followed by dehydration and catalytic hydrogenation. Each step is explained with scientific rationale to ensure reproducibility and high purity of the final product, which is validated through rigorous analytical characterization.

Introduction and Scientific Rationale

2,6,10-Trimethylhexadecane is a saturated isoprenoid hydrocarbon. Its presence and abundance in various matrices are often used as a biomarker or a quantitative standard. For instance, in environmental science, it can be a component of mineral oil contaminants. In chemical ecology, branched alkanes are key components of insect cuticular hydrocarbons, mediating chemical communication.[1] Accurate quantification in these fields is predicated on the availability of high-purity certified reference materials.

Commercially available standards can be costly or available in limited quantities. An in-house synthesis provides a cost-effective and reliable source of this crucial compound. The synthetic strategy outlined herein is designed for accessibility in a standard organic chemistry laboratory and is based on fundamental, high-yield reactions. The chosen three-step route ensures the precise placement of the methyl branches on the hexadecane backbone.

The core synthetic strategy involves:

-

Carbon-Carbon Bond Formation: A Grignard reaction between 6,10-dimethylundecan-2-one and a pentylmagnesium bromide Grignard reagent to form a tertiary alcohol. This reaction is a cornerstone of organic synthesis for its efficiency in creating C-C bonds.[2][3][4]

-

Dehydration: Acid-catalyzed removal of the tertiary hydroxyl group to form an alkene. This elimination reaction is a standard method for introducing unsaturation.

-

Saturation: Catalytic hydrogenation of the alkene to yield the final saturated alkane. This step uses a heterogeneous catalyst (Palladium on Carbon) to deliver hydrogen atoms across the double bond, resulting in the desired product.[5][6][7]

Synthesis Workflow and Experimental Protocol

This section details the complete methodology, from the preparation of the Grignard reagent to the final purification of 2,6,10-trimethylhexadecane.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Bromopentane | Reagent | Sigma-Aldrich | |